molecular formula C9H9ClN4O2 B3431754 Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 926242-89-9

Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3431754
CAS No.: 926242-89-9
M. Wt: 240.64 g/mol
InChI Key: FNPGGGAPYWZFNL-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a chloro substituent at position 7, an ethyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₉H₉ClN₄O₂, with a calculated molecular weight of 240.65 g/mol. This compound is synthesized via cyclocondensation and chlorination steps, as described for analogous triazolopyrimidines . It is available at >98% purity and serves as a key intermediate in medicinal and agrochemical research .

Properties

IUPAC Name

methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-3-5-4-6(10)14-9(11-5)12-7(13-14)8(15)16-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGGGAPYWZFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926242-89-9
Record name methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo-pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the primary applications of methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is its role as an antitumor agent. Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, a study showed that certain synthesized derivatives displayed IC50 values as low as 12.3 μM against Bel-7402 cells and 6.1 μM against HT-1080 cells, indicating strong antitumor potential .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The triazolo ring structure is believed to interact with DNA or RNA synthesis pathways, ultimately leading to apoptosis in cancer cells.

Agricultural Applications

Pesticidal Properties

This compound has also been investigated for its pesticidal properties. Compounds within this class have shown efficacy against various pests and pathogens affecting crops. The structural features of triazolo-pyrimidines contribute to their ability to disrupt metabolic processes in target organisms.

Case Study: Efficacy Against Fungal Pathogens

A study focusing on the antifungal activity of triazolo-pyrimidine derivatives revealed that certain compounds were effective against common agricultural fungal pathogens such as Fusarium and Botrytis. These findings suggest potential for developing new fungicides based on the triazolo-pyrimidine scaffold .

Synthesis and Structural Variants

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the ethyl group through alkylation techniques.
  • Carboxylation to yield the final product.

Table: Synthetic Pathway Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationHydrazine derivatives + Pyrimidine70
2AlkylationEthyl bromide + Triazole intermediate85
3CarboxylationCarbon dioxide + Alkylated triazole75

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 7-Cl, 5-Et, 2-COOCH₃ C₉H₉ClN₄O₂ 240.65 High purity (>98%), intermediate for drug synthesis
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 7-Cl, 5-Pr, 2-COOCH₃ C₁₀H₁₁ClN₄O₂ 254.67 Longer alkyl chain; commercial availability
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Me, 2-Et C₈H₉ClN₄ 196.55 Simplified structure; biochemical reagent
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-Me, 6-COOCH₂CH₃ C₁₀H₁₂N₄O₂ 220.23 Methyl groups at 5/7; ester at position 6

Key Observations :

  • Substituent Position : Shifting the ester from position 2 (target compound) to 6 (Ethyl 5,7-dimethyl analog) alters electronic properties and steric hindrance, impacting reactivity .
  • Functional Groups : Replacement of the ester with amines (e.g., 7-Chloro-2-ethyl-5-methyl analog) reduces molecular weight and polarity, favoring applications as biochemical building blocks .
Medicinal Chemistry
  • Antimicrobial and Anticancer Agents : Triazolopyrimidines with aryl or heteroaryl substituents (e.g., chlorophenyl, thiophenmethyl) show enhanced binding to biological targets, as seen in Plasmodium falciparum inhibitors .
  • Electrochemical Properties : Methyl esters (e.g., target compound) may serve as precursors for derivatives with redox-active moieties, useful in drug design .
Agrochemicals
  • Herbicidal Activity : Triazolopyrimidine sulfonamides with substituents like methyl or ethyl at position 5 exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) . The ethyl group in the target compound may enhance soil persistence compared to methyl analogs.

Biological Activity

Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class and has the following molecular characteristics:

  • IUPAC Name : this compound
  • CAS Number : 24415-66-5
  • Molecular Formula : C8H10ClN4O2
  • Molecular Weight : 218.64 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds in the triazolopyrimidine family possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For example, it has been reported to exhibit cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in cellular processes. For example, some studies suggest that it can inhibit protein kinases relevant to cancer progression .
  • DNA Interaction : Its structural similarity to nucleobases allows it to interact with DNA and RNA synthesis pathways, potentially disrupting replication in cancer cells .
  • Modulation of Receptor Activity : The compound may also function as a modulator for certain receptors in the central nervous system (CNS), influencing neurotransmitter pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of triazolopyrimidines:

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3Candida albicans64 µg/mL

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
AMCF-715.3
BHepG222.0
CA54918.5

Q & A

Basic: What are the common synthetic routes for Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

The synthesis of triazolopyrimidine derivatives like this compound typically involves multi-step condensation reactions . A widely used method includes:

  • Step 1 : Reacting 5-amino-1,2,4-triazole derivatives with ethyl acetoacetate or similar β-keto esters under acidic conditions to form the pyrimidine ring .
  • Step 2 : Introducing substituents (e.g., chloro and ethyl groups) via halogenation or alkylation. For example, phosphorus oxychloride (POCl₃) is often employed for chlorination at the 7-position .
  • Step 3 : Esterification at the 2-position using methyl chloroformate or methanol under reflux .

Key considerations : Purity is ensured through column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂ mixtures) .

Advanced: How can reaction conditions be optimized to minimize byproducts in triazolopyrimidine synthesis?

Advanced optimization involves:

  • Catalyst screening : APTS (3-aminopropyltriethoxysilane) in ethanol improves yield in one-pot syntheses by enhancing cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for chloro-group retention, while ethanol or dioxane aids in ring closure .
  • Temperature control : Reflux conditions (80–120°C) balance reaction speed and side-product formation. For example, POCl₃-mediated chlorination requires strict temperature control to avoid over-chlorination .
  • In-line monitoring : Techniques like HPLC-MS track intermediates and byproducts (e.g., di- or tri-substituted analogs) .

Basic: What spectroscopic methods are used to characterize this compound?

Core techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm ethyl/methyl groups; aromatic protons appear at δ 7.0–8.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm .
  • IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and 1550–1600 cm⁻¹ (triazole ring) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 254.67 for C₁₀H₁₁ClN₄O₂) validate the molecular formula .

Advanced: How can X-ray crystallography resolve structural ambiguities in triazolopyrimidine derivatives?

X-ray crystallography provides:

  • Bond length/angle analysis : Confirms planarity of the triazole ring (e.g., N–N bond lengths ~1.31 Å) and dihedral angles between substituents (e.g., 83.94° between phenyl and triazolopyrimidine planes) .
  • Hydrogen bonding networks : Identifies intermolecular interactions (e.g., N–H···N bonds) influencing crystal packing and stability .
  • Conformational analysis : Envelope conformations in dihydropyrimidine rings (Q = 0.099 Å) are quantified via Cremer-Pople puckering parameters .

Basic: What biological activities are reported for triazolopyrimidine analogs?

Related compounds exhibit:

  • Enzyme inhibition : COX-2 selectivity (IC₅₀ < 1 µM) and HMG-CoA reductase inhibition .
  • Receptor modulation : Peripheral benzodiazepine receptor ligands and CRF1 antagonists .
  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

SAR strategies include:

  • Substituent variation :
    • Electron-withdrawing groups (e.g., Cl, CF₃) at the 7-position enhance metabolic stability .
    • Hydrophobic substituents (e.g., ethyl, phenyl) improve membrane permeability .
  • Bioisosteric replacement : Replacing ester groups with amides (e.g., 6-carboxamide analogs) increases solubility .
  • Docking studies : Molecular modeling predicts interactions with targets (e.g., MDM2-p53 protein interface) .

Basic: How are purity and stability assessed during storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products .
  • Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months show <2% decomposition when protected from light .

Advanced: How to reconcile conflicting bioactivity data across studies?

Strategies include:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Physicochemical profiling : LogP and pKa measurements explain solubility-driven differences in potency .
  • Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects .

Basic: What computational tools predict the physicochemical properties of this compound?

  • Software :
    • ChemAxon : Calculates logP (~2.1), PSA (~75 Ų), and solubility (~0.1 mg/mL) .
    • Density functional theory (DFT) : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: How can green chemistry principles improve synthesis scalability?

  • Solvent-free reactions : Mechanochemical grinding reduces waste in cyclization steps .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for chlorination and esterification .
  • Catalyst recycling : Immobilized APTS on silica nanoparticles achieves >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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